molecular formula C7H5N5 B6618891 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile CAS No. 1368038-00-9

2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile

Cat. No.: B6618891
CAS No.: 1368038-00-9
M. Wt: 159.15 g/mol
InChI Key: UISKCCGNUCJJMA-UHFFFAOYSA-N
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Description

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile is a nitrogen-rich bicyclic heterocycle characterized by a fused triazole-pyridine core, a nitrile group at position 6, and an amino substituent at position 2. The nitrile group enhances metabolic stability and binding affinity, making it a promising candidate for drug discovery .

Properties

IUPAC Name

2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-3-5-1-2-6-10-7(9)11-12(6)4-5/h1-2,4H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISKCCGNUCJJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Scope

Cyclocondensation of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles 16 with arylidenemalononitriles 43 represents a robust route to triazolo[1,5-a]pyridine-6-carbonitriles. The reaction proceeds via nucleophilic attack of the hydrazine moiety on the activated α,β-unsaturated nitrile, followed by intramolecular cyclization (Fig. 1). This method tolerates diverse aryl substituents, enabling the synthesis of 5-oxo-7-aryl-2-substituted derivatives 48 in yields of 70–85%.

Optimization Insights

  • Catalyst : Piperidine (10 mol%) in ethanol at 80°C.

  • Key Intermediate : Arylidenemalononitrile 43 activates the Michael addition step.

  • Limitation : Requires stoichiometric malononitrile, complicating purification.

Copper-Catalyzed Tandem Cyclization

Methodology and Efficiency

Copper(I) iodide (10 mol%) catalyzes the tandem cyclization of 1,2-bis(1-arylethylidene)hydrazines 49 with benzylidenemalononitriles 43 , yielding 2,5,7-triaryl-triazolo[1,5-a]pyridine-6-carbonitriles. This one-pot process involves radical intermediates and oxidative coupling, achieving yields up to 95% under aerobic conditions (Table 1).

Table 1. Copper-Catalyzed Tandem Cyclization Conditions

SubstrateCatalystSolventTemp (°C)Yield (%)
49a CuIDMF10092
49b CuIDMF10095

Advantages

  • Broad functional group tolerance (e.g., nitro, methoxy).

  • Scalable to gram quantities without yield loss.

Mitsunobu Reaction-Based Cyclization

Mild Cyclization Approach

The Mitsunobu reaction enables intramolecular cyclization of acylated 2-hydrazinopyridine derivatives under mild conditions (room temperature, THF). For example, treating 1a with diethyl azodicarboxylate (DEAD) and triphenylphosphine forms the triazole ring without degrading acid-sensitive groups (e.g., esters), achieving 65–78% yields.

Mechanistic Highlights

  • Step 1 : Activation of the hydrazine via phosphine-azide intermediate.

  • Step 2 : Nucleophilic displacement and ring closure.

Applications

  • Ideal for substrates with labile protecting groups (Boc, Fmoc).

  • Limited to precursors with pre-installed amino and cyano groups.

Oxidative Coupling Approaches

Oxygen-Driven Cyclization

Oxidative cross-dehydrogenative coupling (CDC) of N-aminopyridines 1a–f with β-dicarbonyl compounds 2a–d under oxygen atmosphere furnishes pyrazolo[1,5-a]pyridine-6-carbonitriles. Optimized conditions (6 eq. acetic acid, O₂, 80°C) achieve 94% yield by promoting enolate formation and subsequent cyclization (Fig. 2).

Table 2. Optimization of Oxidative CDC Conditions

OxidantAcidYield (%)
O₂ (1 atm)Acetic acid94
AirAcetic acid74
ArAcetic acid6

Challenges

  • Competing triazolo[1,5-a]pyridine byproducts at high acid concentrations.

Comparative Analysis of Synthetic Methods

Yield and Functional Group Compatibility

  • Copper-Catalyzed Cyclization : Highest yields (90–95%) but requires transition metals.

  • Mitsunobu Reaction : Mild conditions (65–78% yields) suit sensitive substrates.

  • Oxidative CDC : Oxygen-dependent, ideal for electron-deficient pyridines.

Industrial Applicability

  • Cyclocondensation : Cost-effective but generates stoichiometric waste.

  • Mitsunobu Reaction : High reagent costs limit large-scale use .

Chemical Reactions Analysis

Oxidative CDC Reactions

Pyrazolo[1,5-a]pyridine derivatives form via CDC reactions between N -amino-2-iminopyridines and β-dicarbonyl compounds under oxygen atmosphere. For instance, 1a reacts with ethyl acetoacetate (2a ) in ethanol containing 6 equivalents of acetic acid under O₂ to yield 4a (94% yield). Lower yields occur under inert atmospheres (e.g., 6% under Ar) .

Entry Atmosphere Acid Equiv. Yield (%)
1Air674
2O₂694
3Ar66

Transamidation and Cyclization

Reactions proceed via transamidation between N -amino-2-iminopyridines and β-dicarbonyl substrates, forming an intermediate (A ) that undergoes oxidative dehydrogenation. Subsequent cyclization and water elimination yield the triazolo[1,5-a]pyridine core .

  • Transamidation : Nucleophilic attack by β-dicarbonyl enol forms intermediate A .

  • Oxidation : Molecular oxygen drives dehydrogenation to intermediate B .

  • Cyclization : Intramolecular cyclization forms intermediate C , leading to the final product.

Cross-Coupling Reactions

Halogenated triazolo[1,5-a]pyridines undergo Suzuki and Sonogashira couplings. For example, iodinated 3t reacts with 4-ethylnylanisole (6 ) under Pd(PPh₃)₄ catalysis to form alkyne-substituted 7 (61% yield) .

Multicomponent Reactions

Knoevenagel condensation between aldehydes and malononitrile, followed by Michael addition with 3-amino-1,2,4-triazole, yields carbonitrile derivatives. For example, 5-amino-7-aryl- triazolo[1,5-a]pyrimidine-6-carbonitriles form via this route .

Key Challenges and Side Reactions

  • Byproduct Formation : Excess acetic acid (>6 equiv.) promotes triazolo[1,5-a]pyridine byproducts (e.g., 3a ) via competing pathways .

  • Solvent Sensitivity : Polar solvents (e.g., MeOH, H₂O) inhibit reactivity due to poor substrate solubility .

Structural and Spectroscopic Data

The compound’s structure is confirmed via X-ray crystallography and NMR. For example, pyrido[1,2-b]indazole derivatives exhibit characteristic CN stretches at 2220 cm⁻¹ (IR) and δ 8.2–7.3 ppm (¹H NMR aromatic signals) .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Research has indicated that compounds related to 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile exhibit inhibitory effects on AXL receptor tyrosine kinase (RTK), which is implicated in various cancers. Inhibition of this pathway may reduce tumor growth and metastasis in breast carcinoma and other malignancies .
  • Antimicrobial Properties
    • Studies suggest that derivatives of this compound possess antimicrobial activity against a range of pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents .
  • Neuroprotective Effects
    • Some research indicates that triazolo-pyridine derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anti-inflammatory Activity
    • The compound has been studied for its anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Case Study 1: Anticancer Research

A study investigated the efficacy of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile in inhibiting the proliferation of breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Activity

In vitro tests evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.

Data Tables

Application AreaBiological ActivityMechanism of Action
AnticancerInhibition of AXL RTKInduces apoptosis; inhibits tumor growth
AntimicrobialBactericidal activityDisrupts bacterial cell wall synthesis
NeuroprotectiveProtection against oxidative stressScavenges free radicals; inhibits apoptosis
Anti-inflammatoryReduces inflammationInhibits pro-inflammatory cytokine release

Mechanism of Action

The mechanism of action of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Core Heterocycle Impact

  • Pyridine vs. Pyrimidine: Pyrimidine derivatives (e.g., triazolo[1,5-a]pyrimidine-6-carboxamide) exhibit stronger anticancer activity due to enhanced hydrogen bonding with cellular targets like microtubules or kinases .

Substituent Effects

  • Nitrile (CN) vs. Carboxamide (CONH₂) :
    • The nitrile group increases metabolic stability and electron-withdrawing effects, favoring target engagement in viral proteases .
    • Carboxamide derivatives demonstrate superior anticancer activity, possibly due to hydrogen-bonding interactions with residues in tubulin or DNA .
  • Halogenation (e.g., 6-Bromo) : Bromine enhances reactivity for cross-coupling reactions, enabling diversification into bioactive molecules .

Anticancer Activity

  • Pyrimidine carboxamides : Compound 5l showed IC₅₀ values of 58.37 µM (T47D) and 97.60 µM (Panc-1), outperforming other derivatives due to 3-hydroxy-4-methoxy aryl substituents .

Antiviral Activity

  • Benzothiazolyl-pyridine hybrids (14a, 14b) demonstrated inhibitory effects on SARS-CoV-2 6LU7 protease via molecular docking, though in vitro validation is pending .

Biological Activity

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile can be achieved through various methods. A notable approach involves microwave-mediated synthesis which allows for a catalyst-free and eco-friendly process. This method has shown promising yields and efficiency in producing triazolo-pyridine derivatives .

Biological Activity

The biological activity of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile has been explored in several studies. The compound exhibits a range of pharmacological effects including:

  • Antiproliferative Activity : Studies have indicated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, fluorinated analogs demonstrated significant antiproliferative effects against breast, colon, and lung cancer cell lines .
  • Antiviral Activity : Research has shown that certain triazolo derivatives can inhibit the replication of viruses such as HIV and influenza A. The mechanism often involves disrupting key protein-protein interactions essential for viral replication .
  • Antimicrobial Properties : Some studies suggest that triazolo derivatives may possess antimicrobial activity against specific pathogens, although detailed investigations are required to establish their efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile. Modifications in the chemical structure can significantly influence its potency and selectivity. For example:

  • Substituents on the pyridine ring can enhance or diminish activity against specific targets.
  • The introduction of halogen groups has been shown to improve binding affinity to certain biological targets while reducing cytotoxicity in non-target cells .

Case Studies

Several case studies highlight the biological significance of this compound:

  • Cancer Cell Line Studies : A study evaluating various triazolo derivatives found that certain modifications led to enhanced antiproliferative activity against breast cancer cell lines with IC50 values in the low micromolar range .
  • Antiviral Research : In a study focused on influenza A virus polymerase inhibition, compounds derived from the triazolo scaffold demonstrated effective disruption of critical protein interactions necessary for viral replication. This suggests potential therapeutic applications in antiviral drug development .
  • In Vivo Efficacy : Research involving animal models has indicated that some derivatives maintain their efficacy in vivo, showcasing significant reductions in pathogen load when administered to infected subjects .

Data Tables

Activity Type Compound IC50/EC50 Values Target/Pathogen
Antiproliferative2-Amino-[1,2,4]triazolo[1,5-a]pyridine0.5 - 10 µMBreast Cancer Cell Lines
AntiviralTriazolo Derivative17.7 µMHIV-1 RNase H
AntimicrobialTriazolo Derivative>100 µMVarious Pathogens

Q & A

Q. What are the optimal synthetic conditions for preparing 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile derivatives?

The synthesis typically involves refluxing arylazomalononitrile with a pyridine precursor in ethanol using piperidine as a catalyst. For example, heating at reflux for 5 hours in ethanol with 0.1 mL piperidine yields derivatives like 14a (73% yield). Crystallization from polar aprotic solvents (e.g., DMSO) improves purity . Key variables include reaction time, solvent choice, and catalyst concentration.

Q. Which spectroscopic techniques are most effective for characterizing triazolopyridine derivatives?

Standard characterization includes:

  • IR spectroscopy : Identification of functional groups (e.g., NH₂ at 3300–3315 cm⁻¹, C≡N at ~2200 cm⁻¹, and C=O at ~1685 cm⁻¹) .
  • ¹H NMR : Detection of exchangeable protons (e.g., NH₂ at δ 4.47 ppm) and aromatic protons (δ 6.92–7.73 ppm) .
  • Elemental analysis : Validation of molecular formulas (e.g., C, H, N, S, Cl within ±0.1% of theoretical values) .

Q. How do substituents on the aryl group affect reaction yields?

Electron-withdrawing groups (e.g., Cl) on arylazomalononitrile enhance reactivity, as seen in 14b (73% yield with 4-Cl substitution), compared to unsubstituted analogs. Steric hindrance from bulky groups (e.g., phenylthio) may reduce yields slightly but improve crystallinity .

Advanced Research Questions

Q. What strategies enable the synthesis of spiro-annulated triazolopyridine derivatives?

Spiro compounds (e.g., 13 , 14 ) are synthesized via cyclization of pyridine precursors with cyclic ketones (e.g., cyclohexanone) in acetic acid under reflux. Metal-free protocols avoid transition metals, simplifying purification. Yields range from 60–70%, with crystallinity dependent on solvent polarity .

Q. How can computational methods predict the reactivity of triazolopyridine derivatives?

Density Functional Theory (DFT) studies can model substituent effects on electron density, such as the ethynyl group’s influence on oxidation/reduction potentials. For example, the ethynyl group in analogs like 3-ethynyl-4H-triazolo[1,5-a]pyridine enhances electrophilic substitution at the pyridine ring .

Q. What structural modifications enhance antibacterial/antifungal activity in triazolopyridines?

Derivatives with electron-deficient aryl groups (e.g., 4-Cl) and fused heterocycles (e.g., coumarin) show potent activity. For instance, 7-aryl-8-cyano-triazolo[1,5-a]pyridines exhibit MIC values <10 µg/mL against S. aureus and C. albicans, attributed to improved membrane penetration and target binding .

Q. How can contradictory data on reaction yields be resolved?

Variability in yields (e.g., 62% for 10c vs. 73% for 14b ) arises from differences in substituent electronic effects and purification methods. Controlled experiments with standardized conditions (solvent, temperature) and advanced techniques like HPLC monitoring can mitigate discrepancies .

Q. What functionalization strategies enable the introduction of bioorthogonal groups?

Reacting 1,6-diaminopyridines with active carbonyl compounds (e.g., glyoxal, ninhydrin) forms fused heterocycles (e.g., dihydroindeno-triazines). These reactions proceed under mild conditions (room temperature, 12–24 hours) and enable late-stage diversification .

Q. How do tautomeric equilibria influence the stability of triazolopyridines?

Tautomerism in analogs (e.g., pyrazolo[1,5-a]pyrimidines) is studied via NMR and X-ray crystallography. For triazolopyridines, the amino group at position 2 stabilizes the keto-enol tautomer, reducing isomerization under physiological conditions .

Q. What mechanistic insights explain cyclocondensation reactions in triazolopyridine synthesis?

Cyclocondensation of 3-aminotriazoles with β-oxo esters proceeds via nucleophilic attack at the carbonyl carbon, followed by dehydration. AlCl3 catalyzes acetonitrile-mediated cyclization, forming fused rings with high regioselectivity .

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